Home > Products > Screening Compounds P10326 > N-(5,6-dihydrobenzo[h]quinazolin-2-yl)cyclopropanecarboxamide
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)cyclopropanecarboxamide - 306979-36-2

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)cyclopropanecarboxamide

Catalog Number: EVT-3151597
CAS Number: 306979-36-2
Molecular Formula: C16H15N3O
Molecular Weight: 265.316
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

9-bromo-4-(6-methoxypyridin-2-yl)-5,6-dihydrobenzo[h]quinazolin-2-amine

Compound Description: 9-bromo-4-(6-methoxypyridin-2-yl)-5,6-dihydrobenzo[h]quinazolin-2-amine is a molecule whose crystal structure has been analyzed. The study focuses on the structural characteristics of this compound, as determined by X-ray crystallography. []

N1,N1-dimethyl-N2-(5,6-dihydrobenzo[h]quinazolin-4-yl)acetamidine (Ia)

Compound Description: This compound was studied for its reactivity with hydroxylamine hydrochloride, which led to ring cleavage and recyclization reactions. []

p-chloro-N1,N1-dimethyl-N2-(5,6-dihydrobenzo[h]-quinazolin-4-yl)benzamidine (Ib)

Compound Description: Similar to the previous compound, p-chloro-N1,N1-dimethyl-N2-(5,6-dihydrobenzo[h]-quinazolin-4-yl)benzamidine was investigated for its reactivity with hydroxylamine hydrochloride, resulting in ring cleavage and recyclization products. []

N,6-diphenyl-5,6-dihydrobenzo[h]quinazolin-2-amine derivatives

Compound Description: This series of compounds was investigated as potential inhibitors of fibroblast growth factor receptors (FGFR). These inhibitors are non-ATP competitive and demonstrated promising in vitro and in vivo activity against FGFR-dependent cells and xenograft models, respectively. []

5-(5,6-dihydrobenzo[4,5]imidazo[1,2-c]quinazolin-6-yl)-2-methoxyphenol

Compound Description: The crystal structure of this compound was determined, revealing a disordered 5,6-dihydrobenzimidazo[1,2-c]quinazoline moiety. The molecules form chains through O—H⋯N hydrogen bonds in the crystal lattice. []

di(1,3,5-trimethyl-5,6-dihydrobenzo[k]phenanthridin-6-yl)peroxide

Compound Description: This molecule, characterized by X-ray crystallography, possesses a peroxide bridge linking two 1,3,5-trimethyl-5,6-dihydrobenzo[k]phenanthridine units. []

4-(5,6-Dihydrobenzimidazo[1,2-c]quinazolin-6-yl)benzene-1,3-diol dimethyl sulfoxide monosolvate

Compound Description: The crystal structure of this compound, existing as a dimethyl sulfoxide monosolvate, shows a disordered benzimidazole fused-ring system. Intermolecular hydrogen bonds link the molecules into layers. []

2-(5,6-Dihydrobenzimidazo[1,2-c]quinazolin-6-yl)phenol

Compound Description: The crystal structure analysis of this compound revealed two independent molecules in the asymmetric unit, both exhibiting disorder. The molecules are connected through O—H⋯N and N—H⋯O hydrogen bonds, forming chains. []

2-(5,6-Dihydrobenzimidazo[1,2-c]quinazolin-6-yl)-5-methylphenol

Compound Description: The crystal structure of this compound shows disorder and an intramolecular N—H⋯O hydrogen bond. Molecules are linked by O—H⋯N hydrogen bonds, forming chains. []

2-(5,6-Dihydrobenzimidazo[1,2-c]quinazolin-6-yl)-5-methoxyphenol

Compound Description: The crystal structure analysis of this compound revealed a 5,6-dihydrobenzimidazo[1,2-c]quinazoline core with a methoxyphenol substituent. The molecules are linked by O—H⋯N and N—H⋯O hydrogen bonds, forming a two-dimensional network. []

2-(5,6-Dihydrobenzimidazo[1,2-c]quinazolin-6-yl)-6-ethoxyphenol

Compound Description: The crystal structure of this compound shows the phenol ring nearly perpendicular to the benzimidazole and quinazoline units. The molecules are linked by O—H⋯N hydrogen bonds, forming chains. []

2-(5,6-Dihydrobenzimidazolo[1,2-c]quinazolin-6-yl)aniline methanol solvate

Compound Description: The crystal structure of this compound, existing as a methanol solvate, shows an aniline substituent on the 5,6-dihydrobenzimidazo[1,2-c]quinazoline core. The structure is stabilized by intermolecular hydrogen bonds. []

2-(3-methyl[1,2,4]oxadiazol-5-yl)-3,4-dihydro-1-naphthylaminoformaldehyde oxime (IVa)

Compound Description: This compound was formed through a ring cleavage and recyclization reaction of N1,N1-dimethyl-N2-(5,6-dihydrobenzo[h]quinazolin-4-yl)acetamidine with hydroxylamine hydrochloride. Its structure was confirmed through X-ray analysis. []

2-(3-p-chlorophenyl[1,2,4]oxadiazol-5-yl)3,4-dihydro-1-napththylaminoformaldehyde oxime (IVb)

Compound Description: This compound, confirmed by X-ray analysis, results from the reaction of p-chloro-N1,N1-dimethyl-N2-(5,6-dihydrobenzo[h]-quinazolin-4-yl)benzamidine with hydroxylamine hydrochloride, demonstrating a ring cleavage and recyclization process. []

2,6-bis(5,6-dihydrobenzo[4,5]imidazo[1,2-c]quinazolin-6-yl)-4-methylphenol (1)

Compound Description: This compound acts as a highly selective and sensitive fluorescent probe for Zn2+. Its fluorescence intensity increases significantly in the presence of Zn2+, attributed to the formation of a dinuclear Zn2+ complex. []

(R)-6-(2-fluorophenyl)-N-(3-(2-((2-methoxyethyl)amino)ethyl)phenyl)-5,6-dihydrobenzo[h]quinazolin-2-amine dihydrochloride (derazantinib)

Compound Description: This compound is under investigation as a potential treatment for biliary tract cancer. []

4-aryl-3,4,5,6-tetrahydrobenzo[h]quinazolin-2(1H)-one derivatives (3a, c, d, f, g, j, k)

Compound Description: These compounds were synthesized using a simple and efficient method involving aldehydes, cyclic ketones, and urea with ammonium chloride or lithium perchlorate as catalysts. []

2,5-diethyl-5-methyl-5,6-dihydrobenzo[h]quinazoline-4(3H)-one (III)

Compound Description: This compound was synthesized from N-(2-cyano-3-ethyl-3-methyl-3,4-dihydronaphthalene-1-yl)propanamide through a cyclization reaction and served as an intermediate for synthesizing various triazole derivatives. []

Triazoles IV-XVIII

Compound Description: These triazole derivatives were synthesized by reacting 1-amino-3-ethyl-3-methyl-3,4-dihydronaphthalene-2-carbonitrile with orthoformic ether and subsequently with various aromatic and alkylaromatic carbonic acid hydrazides. They were then condensed with benzo[h]quinazolines at the c position. Some of these compounds exhibited antimonoaminoxidase and antineoplastic activities. []

(5,6-dihydrobenzo[h]pyrido[2,1-b]quinazolin-2-ylidene)acetonitriles

Compound Description: This class of compounds was efficiently synthesized through a base-catalyzed ring transformation of 4-(piperidin-1-yl)-2-oxo-5,6-dihydro-2H-benzo[h]chromene-3-carbonitriles with 2-aminopyridine. []

(5,6-dihydrobenzo[h]pyrazino[2,1-b]quinazolin-2-ylidene)acetonitriles

Compound Description: Similar to the previous compound class, this group was synthesized through a base-catalyzed ring transformation of 4-(piperidin-1-yl)-2-oxo-5,6-dihydro-2H-benzo[h]chromene-3-carbonitriles, but with 2-aminopyrazine as the reaction partner. []

(5,6-dihydrobenzimidazo[1,2-b]benzo[f]isoquinolin-7-yl)acetonitriles

Compound Description: These compounds were synthesized through a base-catalyzed ring transformation of 4-(piperidin-1-yl)-2-oxo-5,6-dihydro-2H-benzo[h]chromene-3-carbonitriles with (imidazo-2-yl)acetonitrile. []

Benz[h]imidazo[1,2-c]quinazolinium-l-olate (5)

Compound Description: This compound represents a novel meso-ionic ring system synthesized by reacting N-(5,6-dihydrobenzo[h]-quinazolin-4-yl)amino acids with acetic anhydride. []

Benzo[h]pyrrolo[1′,2′:3,4]imidazo[1,2-c]quinazolinium-8-olate (9)

Compound Description: This compound, possessing a novel meso-ionic ring system, was synthesized by reacting N-(5,6-dihydrobenzo[h]-quinazolin-4-yl)amino acids with acetic anhydride. []

Classification
  • Chemical Class: Quinazoline derivatives
  • Molecular Formula: C₁₃H₁₃N₃O
  • CAS Number: Not specified in the sources but can be referenced through its structural formula.
Synthesis Analysis

The synthesis of N-(5,6-dihydrobenzo[h]quinazolin-2-yl)cyclopropanecarboxamide can be approached through several methods, which often involve the formation of the quinazoline core followed by the introduction of the cyclopropanecarboxamide moiety.

  1. Starting Materials: The synthesis typically begins with 2-amino benzoic acid or its derivatives, which are then subjected to cyclization reactions to form the quinazoline structure.
  2. Key Reactions:
    • Cyclization: The formation of the quinazoline ring can be achieved through condensation reactions involving anthranilic acid derivatives and isocyanates or acyl chlorides.
    • Formation of Cyclopropanecarboxamide: This can be accomplished via cyclopropanation reactions using reagents like diazomethane or through direct coupling with cyclopropanecarboxylic acids.

Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity. For instance, reactions may be conducted under reflux conditions or microwave-assisted synthesis for enhanced efficiency.

Molecular Structure Analysis

The molecular structure of N-(5,6-dihydrobenzo[h]quinazolin-2-yl)cyclopropanecarboxamide features:

  • Core Structure: The quinazoline ring system is characterized by a fused benzene and pyrimidine ring.
  • Functional Groups: The presence of a cyclopropanecarboxamide group introduces unique steric and electronic properties that may influence biological activity.

Structural Data

  • Molecular Weight: Approximately 227.26 g/mol
  • 3D Structure: Computational modeling may reveal insights into the spatial arrangement and potential binding sites for biological targets.
Chemical Reactions Analysis

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)cyclopropanecarboxamide can participate in various chemical reactions:

  1. Substitution Reactions: The amide group may undergo nucleophilic substitution under certain conditions.
  2. Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  3. Reduction Reactions: The compound may also be reduced to explore derivatives with altered biological activity.

These reactions can be influenced by factors such as pH, temperature, and the presence of catalysts.

Mechanism of Action

The mechanism of action for N-(5,6-dihydrobenzo[h]quinazolin-2-yl)cyclopropanecarboxamide primarily involves its interaction with specific protein targets within cells:

  1. Kinase Inhibition: This compound has shown potential as an inhibitor of various kinases involved in cell signaling pathways that regulate proliferation and survival in cancer cells.
  2. Binding Affinity: Studies indicate that modifications on the quinazoline core can enhance binding affinity to target proteins, thus improving efficacy.

Quantitative structure–activity relationship (QSAR) models may provide insights into how structural changes affect biological activity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Melting Point: Specific melting points may vary based on purity but typically range between 134–147 °C depending on synthesis conditions.

Chemical Properties

  • Solubility: Soluble in organic solvents like DMSO and methanol; limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.

Analytical Techniques

Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to characterize the compound and confirm its structure.

Applications

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)cyclopropanecarboxamide has various scientific applications:

  1. Pharmaceutical Research: Investigated for its potential as an anticancer agent due to its kinase inhibitory properties.
  2. Biochemical Studies: Used in studies exploring signaling pathways in cancer cells.
  3. Synthetic Chemistry: Serves as a scaffold for further chemical modifications aimed at enhancing biological activity or selectivity.

Properties

CAS Number

306979-36-2

Product Name

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)cyclopropanecarboxamide

IUPAC Name

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)cyclopropanecarboxamide

Molecular Formula

C16H15N3O

Molecular Weight

265.316

InChI

InChI=1S/C16H15N3O/c20-15(11-6-7-11)19-16-17-9-12-8-5-10-3-1-2-4-13(10)14(12)18-16/h1-4,9,11H,5-8H2,(H,17,18,19,20)

InChI Key

DGCNMUSIEFYJII-UHFFFAOYSA-N

SMILES

C1CC1C(=O)NC2=NC=C3CCC4=CC=CC=C4C3=N2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.